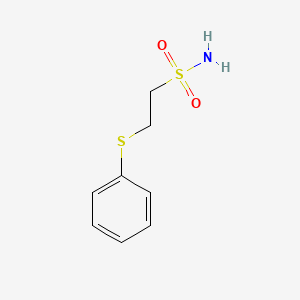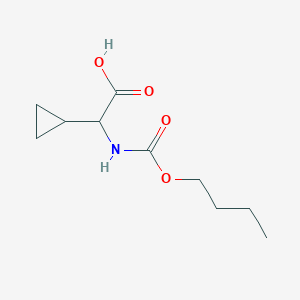
2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid, also known as (S)-2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid, is a glycine derivative with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid typically involves the protection of the amino group of glycine with a butoxycarbonyl (Boc) group, followed by the introduction of a cyclopropyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. For example, tert-butoxycarbonyl-protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Mecanismo De Acción
The mechanism of action of 2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it can influence amino acid metabolism and protein synthesis. The compound may act by binding to enzymes or receptors involved in these processes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid include other glycine derivatives and amino acid analogs, such as:
tert-Butyloxycarbonyl-protected amino acids: These compounds have similar protective groups and are used in peptide synthesis.
Cyclopropyl-containing amino acids: These compounds share the cyclopropyl group and have similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a butoxycarbonyl-protected amino group and a cyclopropyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
54256-41-6; 609768-49-2 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.249 |
Nombre IUPAC |
2-(butoxycarbonylamino)-2-cyclopropylacetic acid |
InChI |
InChI=1S/C10H17NO4/c1-2-3-6-15-10(14)11-8(9(12)13)7-4-5-7/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13) |
Clave InChI |
YSJDCYTYDTYLJP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC(C1CC1)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2696950.png)
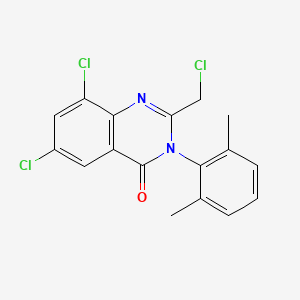
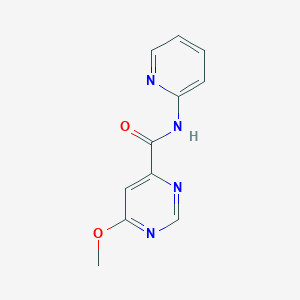
![4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2696953.png)
![N-(3-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2696954.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/new.no-structure.jpg)
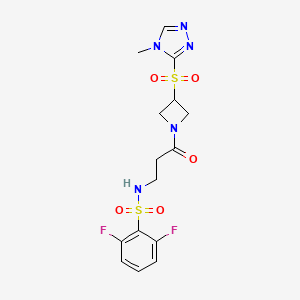
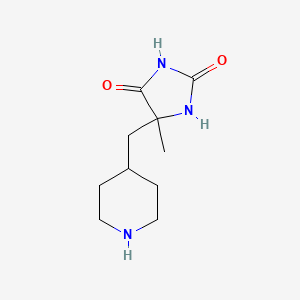
![Methyl[(4-methylcyclohexyl)methyl]amine](/img/structure/B2696966.png)


